2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
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Description
2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid is a useful research compound. Its molecular formula is C16H21N5O4 and its molecular weight is 347.375. The purity is usually 95%.
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Scientific Research Applications
Green Bifunctional Organocatalysts
Imidazol-1-yl-acetic acid derivatives have been introduced as new, efficient, and recyclable green bifunctional organocatalysts. These catalysts are water-soluble, can be separated from products by simple filtration, and recycled up to 8 consecutive runs without losing efficiency, which is significant for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions (Nazari et al., 2014).
Biomimetic Electrochemical Systems
Manganese-porphyrins and imidazole, using acetic acid as a proton donor, have been utilized in biomimetic electrochemical systems to activate dioxygen and epoxidize various alkenes. This demonstrates the potential application of imidazole derivatives in catalyzing oxidation reactions with good yields and rates (Leduc et al., 1988).
Antimicrobial Activities
2-Hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, a category related to the compound , have been synthesized and evaluated for their antimicrobial activities. This research suggests the potential for developing new antimicrobial agents based on the structure and activity relationship of these compounds (Sharma et al., 2004).
Anticancer Potential
Imidazole derivatives have shown promise in anticancer research by inducing apoptosis and cellular senescence. Such compounds, synthesized through multicomponent reactions, have demonstrated anticancer potential against various cancer cell types, highlighting the versatility of imidazole-based compounds in drug discovery (Sharma et al., 2014).
Corrosion Inhibitors
Amino acids based imidazolium zwitterions have been developed as novel and green corrosion inhibitors for mild steel. These inhibitors show high efficiency at low concentrations, indicating their potential application in corrosion protection and the development of environmentally friendly corrosion inhibition strategies (Srivastava et al., 2017).
Properties
IUPAC Name |
2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-8(2)6-19-9(3)10(4)21-12-13(17-15(19)21)18(5)16(25)20(14(12)24)7-11(22)23/h8H,6-7H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRDBVNJCDGCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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